zinc;2-hydroxyethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
zinc;2-hydroxyethanesulfonate is a chemical compound with the molecular formula C4H10O8S2Zn. It is commonly known as zinc, 2-hydroxyethanesulfonate. This compound is characterized by its unique structure, which includes a zinc ion coordinated with two molecules of 2-hydroxyethanesulfonic acid. It is used in various industrial and scientific applications due to its distinct chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethanesulfonic acid, 2-hydroxy-, zinc salt (2:1) typically involves the reaction of zinc oxide or zinc carbonate with 2-hydroxyethanesulfonic acid. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the complete dissolution of zinc salts and the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of ethanesulfonic acid, 2-hydroxy-, zinc salt (2:1) is scaled up by using large reactors where zinc oxide or zinc carbonate is reacted with 2-hydroxyethanesulfonic acid. The reaction mixture is then filtered to remove any unreacted zinc compounds, and the filtrate is concentrated to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
zinc;2-hydroxyethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, alcohols, and substituted ethanesulfonic acid compounds .
Wissenschaftliche Forschungsanwendungen
zinc;2-hydroxyethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is used in biochemical assays and as a buffer in biological experiments.
Wirkmechanismus
The mechanism of action of ethanesulfonic acid, 2-hydroxy-, zinc salt (2:1) involves its interaction with molecular targets such as enzymes and receptors. The zinc ion in the compound can coordinate with various biological molecules, influencing their activity and function. This coordination can lead to the modulation of biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethanol-2-sulfonic acid zinc salt
- Zinc bis (2-hydroxyethane-1-sulfonate)
Uniqueness
zinc;2-hydroxyethanesulfonate is unique due to its specific coordination chemistry and the presence of both hydroxyl and sulfonic acid functional groups. This combination of properties makes it particularly useful in applications requiring both reactivity and stability .
Eigenschaften
CAS-Nummer |
129756-32-7 |
---|---|
Molekularformel |
C4H10O8S2Zn |
Molekulargewicht |
315.6 g/mol |
IUPAC-Name |
zinc;2-hydroxyethanesulfonate |
InChI |
InChI=1S/2C2H6O4S.Zn/c2*3-1-2-7(4,5)6;/h2*3H,1-2H2,(H,4,5,6);/q;;+2/p-2 |
InChI-Schlüssel |
MIPUHXODPDOHCI-UHFFFAOYSA-L |
SMILES |
C(CS(=O)(=O)[O-])O.C(CS(=O)(=O)[O-])O.[Zn+2] |
Kanonische SMILES |
C(CS(=O)(=O)[O-])O.C(CS(=O)(=O)[O-])O.[Zn+2] |
Synonyme |
Ethanesulfonic acid, 2-hydroxy-, zinc salt (2:1) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.